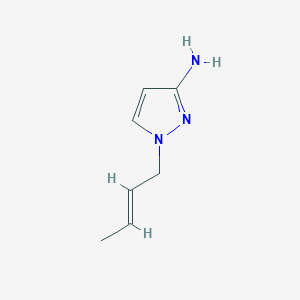

1-(But-2-en-1-yl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-[(E)-but-2-enyl]pyrazol-3-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-5-10-6-4-7(8)9-10/h2-4,6H,5H2,1H3,(H2,8,9)/b3-2+ |

InChI Key |

YVBDNNOYNXMQFU-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CN1C=CC(=N1)N |

Canonical SMILES |

CC=CCN1C=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 but 2 En 1 Yl 1h Pyrazol 3 Amine and Its Analogs

Established Synthetic Routes to Pyrazole (B372694) and Aminopyrazole Cores

The foundational methods for constructing the pyrazole ring are versatile and have been refined over many years. These approaches often involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which serves as the N-N component of the resulting heterocycle.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. nih.govmdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. beilstein-journals.org A significant challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of isomers. nih.govmdpi.com

Modern variations of the Knorr synthesis have focused on improving regioselectivity and reaction conditions. For example, the use of specific solvents, such as N,N-dimethylacetamide, can favor the formation of one regioisomer over another. mdpi.commdpi.com Additionally, in situ generation of the 1,3-dicarbonyl compound from a ketone and an acid chloride immediately followed by the addition of hydrazine provides a streamlined, one-pot approach to previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org

| Reactant A (1,3-Dicarbonyl) | Reactant B (Hydrazine) | Catalyst/Conditions | Product | Reference(s) |

| Acetylacetone | Hydrazine hydrate (B1144303) | Ethylene glycol, room temp. | 3,5-Dimethylpyrazole | mdpi.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide, acid | 1-Aryl-5-aryl-3-trifluoromethylpyrazole | mdpi.com |

| In situ generated 1,3-diketone | Hydrazine | EtOH/THF/Toluene/AcOH, reflux | Polysubstituted pyrazole | mdpi.comorganic-chemistry.org |

This table presents examples of cyclocondensation reactions for pyrazole synthesis.

Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient approach to pyrazole synthesis by combining three or more starting materials in a single reaction vessel. mdpi.comnih.gov This strategy aligns with the principles of green chemistry by reducing waste and improving atom economy. nih.gov MCRs for pyrazole synthesis often generate the necessary 1,3-dielectrophile in situ. beilstein-journals.org

A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgnih.gov For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield 5-aminopyrazoles. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds, can be synthesized through a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.orgnih.gov The use of catalysts, such as ionic liquids or nanoparticles, can further enhance the efficiency and environmental friendliness of these reactions. mdpi.comnih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde | Malononitrile | Hydrazine | - | Various catalysts | 5-Aminopyrazole | beilstein-journals.org |

| Hydrazine hydrate | Ethyl acetoacetate | Aldehyde | Malononitrile | Montmorillonite K10, solvent-free | Pyrano[2,3-c]pyrazole | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | Aldehyde | Dimedone | - | Et₂NH, water | Pyrazole-dimedone derivative | mdpi.com |

This table illustrates the versatility of multi-component reactions in synthesizing pyrazole derivatives.

Synthesis from α,β-Unsaturated Nitriles and β-Ketonitriles

β-Ketonitriles are highly versatile precursors for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction with hydrazine involves an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone, which then undergoes intramolecular cyclization by attack of the second nitrogen atom on the nitrile carbon. beilstein-journals.org This method is one of the most reliable and widely used for preparing 5-aminopyrazoles. beilstein-journals.org

Similarly, α,β-unsaturated nitriles that possess a good leaving group at the β-position can react with hydrazines to directly afford 5-aminopyrazoles. mdpi.com The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group. This approach provides a direct route to the aminopyrazole core. mdpi.com

Transition Metal-Catalyzed Approaches to Pyrazole Synthesis

Transition metal catalysis has emerged as a powerful tool for both the synthesis of the pyrazole ring and its subsequent functionalization. rsc.orgresearchgate.net While classical methods often require harsh conditions, transition metal-catalyzed reactions can proceed under milder conditions with high efficiency and selectivity.

Copper-catalyzed reactions have been employed for domino C-N coupling and hydroamination reactions to form pyrazoles from acetylenes and diamines. nih.gov Another innovative approach involves the in situ formation of a hydrazine precursor through copper-catalyzed coupling of an arylboronic acid with a protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for the late-stage functionalization of pre-formed pyrazole rings, allowing for the introduction of various substituents at specific positions. acs.org

Targeted Synthetic Strategies for 1-(But-2-en-1-yl)-1H-pyrazol-3-amine

The synthesis of the specific molecule this compound requires a strategy that combines the formation of the 3-aminopyrazole (B16455) core with the introduction of the N1-butenyl substituent.

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnection would be at the N1-butenyl bond, suggesting a late-stage alkylation of an existing 1H-pyrazol-3-amine core.

Retrosynthetic Disconnection:

N1-Alkylation: The target molecule can be disconnected at the bond between the pyrazole N1 and the butenyl group. This points to 1H-pyrazol-3-amine (or a protected version) and a but-2-en-1-yl halide (e.g., crotyl bromide) as the key precursors. This is a common and straightforward method for N-alkylation of pyrazoles.

Pyrazole Ring Formation: The 1H-pyrazol-3-amine core itself can be disconnected according to the established synthetic methods. The most logical precursor for 3-aminopyrazole is β-ketonitrile (3-oxopropanenitrile) or a synthetic equivalent. The N-N bond of the pyrazole would come from but-2-en-1-ylhydrazine.

Key Precursors Identified:

Pathway 1 (Late-stage Alkylation):

1H-Pyrazol-3-amine: A readily available or synthesizable building block.

But-2-en-1-yl bromide (Crotyl bromide): The alkylating agent.

Pathway 2 (Direct Cyclization):

But-2-en-1-ylhydrazine: A substituted hydrazine. This precursor might be less stable or commercially available than hydrazine itself.

3-Oxopropanenitrile (Cyanoacetaldehyde) or its synthetic equivalent: The 1,3-dielectrophile. A common precursor is 3-aminoacrylonitrile.

The late-stage alkylation (Pathway 1) is often preferred due to the higher stability and availability of the precursors, 1H-pyrazol-3-amine and crotyl bromide, compared to the potentially reactive but-2-en-1-ylhydrazine. The synthesis of 1H-pyrazol-3-amine itself would typically proceed from the reaction of hydrazine with a suitable β-ketonitrile or α,β-unsaturated nitrile. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of pyrazole derivatives, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are often manipulated include temperature, solvent, catalyst, and the nature of the reactants themselves.

Researchers have found that traditional synthetic methods often require harsh reaction environments, such as high temperatures and prolonged reaction times, which can lead to lower yields and the formation of undesirable byproducts. tandfonline.com To address these challenges, various catalysts and solvent systems are explored. For instance, in the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, a related heterocyclic system, optimization involved screening various catalysts and solvents under mild conditions. researchgate.net It was found that the choice of catalyst, such as nano ZnO and L-proline, in an aqueous medium could significantly enhance the reaction efficiency. researchgate.net

The optimization process often involves a systematic study of different parameters, as illustrated in the synthesis of 3,5-disubstituted 1H-pyrazoles. In one study, the reaction of a 1,3-diyne with hydrazine hydrate was optimized by testing different solvents and reaction times, with PEG-400 emerging as a highly effective and eco-friendly solvent. researchgate.net

Table 1: Optimization of Reaction Conditions for a Model Pyrazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Water | Reflux | 5 | 45 |

| 2 | L-proline | Water | Reflux | 3 | 85 |

| 3 | Nano ZnO | Water | Reflux | 2.5 | 92 |

| 4 | Acetic Acid | Ethanol | Reflux | 6 | 70 |

| 5 | None | PEG-400 | 80 | 2 | 90 |

This table is illustrative, based on general findings for pyrazole synthesis optimization. researchgate.netresearchgate.net

Regioselectivity and Chemoselectivity Considerations in N-Alkylation and Ring Closure Reactions

The synthesis of specifically substituted pyrazoles like this compound presents significant challenges in controlling regioselectivity and chemoselectivity, particularly during the N-alkylation and ring closure steps.

Regioselectivity in Ring Closure: The formation of the pyrazole ring from unsymmetrical precursors, such as the reaction between a β-diketone and a substituted hydrazine, can lead to the formation of two constitutional isomers. mdpi.com The direction of the cyclization is influenced by the electronic and steric properties of the substituents on both reactants. For instance, in the synthesis of certain phenylaminopyrazole derivatives, the cyclization reaction was found to be highly regioselective, with the hydrazinic amine group preferentially attacking one of two different electrophilic centers (a nitrile versus a carboxyl or ketone group), leading to a single N1-substituted pyrazole product. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. acs.org

Chemoselectivity and Regioselectivity in N-Alkylation: Once the pyrazole ring is formed, the introduction of the but-2-en-1-yl group onto one of the ring nitrogen atoms must be controlled. Pyrazole itself has two potentially reactive nitrogen atoms, and direct alkylation can result in a mixture of N1 and N2 isomers. The regioselectivity of N-alkylation can be influenced by the steric hindrance of the substituents already present on the pyrazole ring and the nature of the alkylating agent and reaction conditions. reddit.com For example, in the synthesis of N-carbonylvinylated pyrazoles, the use of Ag2CO3 as a catalyst was found to be crucial in switching the stereoselectivity of the Michael addition reaction, leading to either (E) or (Z) isomers with high regioselectivity for N1-alkylation. nih.gov

Advancements in Green Chemistry for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce the environmental impact of chemical processes. mdpi.comrsc.org This involves the use of energy-efficient techniques, sustainable solvents, and recyclable catalysts.

Implementation of Energy-Efficient Techniques (e.g., Microwave, Ultrasound Irradiation)

Energy-efficient techniques like microwave (MW) and ultrasound irradiation have emerged as powerful tools in the synthesis of pyrazoles, offering significant advantages over conventional heating methods. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comdergipark.org.tr This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. Numerous studies have reported the successful synthesis of pyrazole derivatives under microwave conditions, often in solvent-free or green solvent systems. tandfonline.comresearchgate.netpharmacognosyjournal.netnih.gov For example, a one-pot synthesis of novel pyrazole derivatives was achieved by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) in water at room temperature for just 20 minutes. dergipark.org.tr

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source that promotes chemical reactions through acoustic cavitation. This process can enhance reaction rates and yields under milder conditions than conventional heating. nih.gov The synthesis of pyrazoline and pyrazolone (B3327878) derivatives has been successfully carried out using ultrasound, highlighting its utility as a green technique that reduces energy consumption and reaction times. nih.govresearchgate.net For instance, a one-pot, two-step synthesis of pyrazoline derivatives was efficiently conducted using ultrasound, adhering to green chemistry principles by not isolating the intermediate chalcones. nih.gov

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Pyrazoles

| Method | Reaction Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-10 hours | 120 °C | 68-75 | rsc.org |

| Microwave Irradiation | 7-10 minutes | 120 °C | 71-86 | rsc.org |

| Ultrasound Irradiation | 10-25 minutes | 80 °C / Room Temp | 48-98 | nih.govnih.gov |

This table presents generalized data from various pyrazole syntheses to illustrate the advantages of energy-efficient techniques.

Utilization of Sustainable Solvent Systems (e.g., Water, Ionic Liquids, Solvent-Free Conditions)

The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. unibo.it In pyrazole synthesis, significant progress has been made in employing sustainable alternatives.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Aqueous synthesis of pyrazoles has been shown to be highly efficient, often facilitated by catalysts that are stable in water. mdpi.com For example, Amberlyst-70, a resinous and non-toxic heterogeneous catalyst, has been used for the efficient synthesis of pyrazoles in water at room temperature. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgmdpi.com They can act as both the solvent and the catalyst in pyrazole synthesis. asianpubs.orgias.ac.in For instance, an imidazolium-based ionic liquid has been used as a recyclable catalyst and solvent for the synthesis of 2-pyrazolines under solvent-free conditions. asianpubs.org Transition metal-based ionic liquids have also been employed as efficient homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Microwave-assisted, solvent-free synthesis of pyrazole derivatives has been reported, often using a solid support like neutral alumina, which can also act as a catalyst. researchgate.net This approach offers advantages such as excellent yields, short reaction times, and easy recovery of the product. researchgate.net

Application of Heterogeneous Catalysts and Nanocatalysts in Pyrazole Synthesis

The use of heterogeneous catalysts and nanocatalysts is a key area of green chemistry, as these catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govmdpi.com

Heterogeneous Catalysts: A wide range of heterogeneous catalysts have been developed for pyrazole synthesis. These include magnetically separable catalysts like iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), which can be recovered using an external magnet and reused multiple times without significant loss of activity. acs.org Other examples include Amberlyst-70 and Preyssler-type heteropolyacids, which have been used effectively in green solvents like water and ethanol. mdpi.comnih.gov

Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. taylorfrancis.com Various nanocatalysts, such as nano ZnO, copper ferrite (B1171679) (CuFe2O4), and nano-titania, have been successfully employed in the synthesis of pyrazole and its fused derivatives. nih.govresearchgate.net These catalysts often allow for reactions to proceed under milder conditions, with shorter reaction times and excellent yields. pharmacognosyjournal.netresearchgate.net For example, nano ZnO was used for the efficient synthesis of pyrazole derivatives at ambient temperature in an aqueous medium. researchgate.net The development of magnetically recyclable nanocatalysts, such as Fe3O4@L-arginine, further enhances the sustainability of these synthetic methods. nih.gov

Table 3: Examples of Heterogeneous and Nanocatalysts in Pyrazole Synthesis

| Catalyst | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Nanocat-Fe-CuO | Magnetic Nanocatalyst | Magnetically separable, reusable (6 cycles) | acs.org |

| Amberlyst-70 | Heterogeneous Resin | Non-toxic, thermally stable, cost-effective | mdpi.com |

| Nano ZnO | Nanocatalyst | High yield, short reaction time, reusable (5 cycles) | researchgate.net |

| CuFe2O4 | Nanocatalyst | Highly efficient, works in water | nih.gov |

| [Ce(L-Pro)2]2(Oxa) | Heterogeneous Catalyst | Recyclable, works in green solvent (EtOH) at room temp | rsc.org |

Reactivity and Reaction Mechanisms of 1 but 2 En 1 Yl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(but-2-en-1-yl)-1H-pyrazol-3-amine is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is strongly influenced by the existing substituents. The 3-amino group is a powerful activating group that directs incoming electrophiles primarily to the C4-position through resonance stabilization of the cationic intermediate (the sigma complex). The N1-butenyl group also contributes to the electron density of the ring. Consequently, electrophilic attack occurs preferentially at the C4 position, which is the most nucleophilic carbon atom on the ring.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination would be expected to yield 4-bromo-1-(but-2-en-1-yl)-1H-pyrazol-3-amine with high selectivity.

The reaction conditions, particularly the pH, play a critical role. In strongly acidic media, the pyridine-like nitrogen at the N2 position can be protonated. nih.gov This protonation leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack due to the introduction of a positive charge, thus impeding or preventing the substitution reaction. nih.gov Therefore, these reactions are typically carried out under neutral or mildly acidic conditions to ensure the pyrazole ring remains sufficiently nucleophilic.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Primary Product | Positional Selectivity |

|---|---|---|---|

| Halogenation | Br₂ | 4-Bromo-1-(but-2-en-1-yl)-1H-pyrazol-3-amine | C4 |

| Nitration | HNO₃/H₂SO₄ | 1-(But-2-en-1-yl)-4-nitro-1H-pyrazol-3-amine | C4 |

| Sulfonation | Fuming H₂SO₄ | 1-(But-2-en-1-yl)-3-amino-1H-pyrazole-4-sulfonic acid | C4 |

Nucleophilic Reactivity and Ambident Behavior of the Amino Moiety

The this compound molecule possesses multiple nucleophilic centers, leading to ambident reactivity where the reaction site depends on the electrophile and the reaction conditions. The primary nucleophilic sites are the exocyclic 3-amino group (-NH₂) and the pyridine-like ring nitrogen (N2). This duality allows for selective functionalization at different parts of the molecule.

The exocyclic amino group is a potent nucleophile and is the typical site for alkylation and acylation reactions under neutral or basic conditions. Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) leads to the formation of the corresponding N-substituted derivatives at the amino group. These reactions proceed via a standard nucleophilic substitution mechanism.

For example, acylation with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-(1-(but-2-en-1-yl)-1H-pyrazol-3-yl)acetamide. The reaction is generally chemoselective for the exocyclic amine over the N2 ring nitrogen due to the higher nucleophilicity and lower steric hindrance of the primary amino group. arkat-usa.org

While N-alkylation at the exocyclic amine is common, C-alkylation at the C4 position of the pyrazole ring can also be achieved under specific conditions, highlighting the compound's ambident behavior. The outcome of the reaction is highly dependent on the choice of catalyst. Research on 5-aminopyrazoles has shown that the reaction with donor-acceptor cyclopropanes can be directed to either the nitrogen or the carbon atom by selecting the appropriate Lewis acid catalyst. rsc.org

In the presence of scandium(III) triflate (Sc(OTf)₃), the reaction favors C4-alkylation, leading to the formation of a new C-C bond at the pyrazole ring. rsc.org In contrast, other Lewis acids like gallium(III) chloride promote exclusive N-alkylation at the amino group. rsc.org Furthermore, catalyst-free C4-alkylation of 5-aminopyrazoles with isatins has been achieved in refluxing water, affording 3-(5-aminopyrazol-4-yl)-3-hydroxy-2-oxindolines. researchgate.net This demonstrates that C-alkylation is a viable, albeit condition-dependent, reaction pathway.

Metal-Catalyzed Functionalization of the Pyrazole Nucleus and Side Chain

Modern synthetic methods, particularly transition-metal-catalyzed reactions, have enabled the precise functionalization of both the pyrazole core and its side chains. These strategies offer powerful tools for creating complex molecular architectures from the this compound scaffold.

Direct C-H activation has emerged as a highly efficient method for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. rsc.org In this compound, several C-H bonds are potential targets for activation, and the regiochemical outcome is controlled by the choice of catalyst and directing group. researchgate.net

C5-Functionalization: The Lewis basic N2 nitrogen of the pyrazole ring can act as an intrinsic directing group, guiding a transition metal catalyst (e.g., palladium, rhodium) to activate the adjacent C5-H bond. researchgate.net

C4-Functionalization: The 3-amino group, particularly when converted to a more robust directing group like an amide (e.g., pivalamide), can direct ortho-C-H activation to the C4 position. chim.it

Side-Chain Functionalization: The N1-pyrazole moiety itself can serve as a directing group to activate C-H bonds on the N1-alkyl substituent. For example, palladium-catalyzed β-C(sp³)–H arylation of 1-alkyl-1H-pyrazoles has been reported, suggesting that functionalization of the butenyl side chain is also feasible. rsc.orgnih.gov

These competing pathways can be controlled to achieve selective functionalization at different sites on the molecule, showcasing the versatility of C-H activation strategies. nih.gov

Cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. These reactions typically require a pyrazole precursor functionalized with a leaving group, most commonly a halogen. For instance, electrophilic bromination at the C4 position of this compound would produce the necessary substrate for subsequent cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple a halogenated pyrazole (e.g., 4-bromo- or 4-chloropyrazole) with an aryl, heteroaryl, or vinyl boronic acid or ester. researchgate.netacs.orgnih.gov This method is highly efficient for introducing diverse substituents at the C4 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halo-pyrazole, typically an iodo-pyrazole, using a palladium catalyst and a copper co-catalyst. nih.govwikipedia.org It is an effective method for synthesizing pyrazole-alkyne conjugates.

Ullmann Coupling: This copper-catalyzed reaction is a classic method for N-arylation, forming a bond between the N1-position of a pyrazole and an aryl halide. acs.org While the N1-position of the target compound is already substituted, this reaction is a key strategy for synthesizing related N-aryl pyrazole derivatives.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on the Pyrazole Core

| Reaction Name | Catalyst System | Pyrazole Substrate | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Halo-pyrazole (Cl, Br, I) | Boronic acid/ester | C(sp²)-C(sp²) |

| Sonogashira | Pd catalyst + Cu(I) co-catalyst | Iodo-pyrazole | Terminal alkyne | C(sp²)-C(sp) |

| Ullmann (N-Arylation) | Cu catalyst (e.g., CuI) + Ligand | N-H Pyrazole | Aryl halide | N-C(sp²) |

Cyclization and Ring Transformation Reactions Utilizing the Aminopyrazole Core

The 3-aminopyrazole (B16455) scaffold is a versatile building block in heterocyclic synthesis, primarily due to its nature as a 1,3-dinucleophile. This allows it to react with various bidentate electrophiles to construct a range of fused bicyclic systems. The reactivity pattern typically involves two main pathways depending on which atoms of the aminopyrazole core participate in the cyclization. nih.gov

Pathway 1 (N1/NH₂ Cyclization): The reaction can proceed through the ring nitrogen (N1) and the exocyclic amino group (NH₂). This pathway leads to the formation of pyrazolo[1,5-a] fused systems. A common example is the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which yields pyrazolo[1,5-a]pyrimidines. chim.itnih.gov For instance, the condensation of a 5-aminopyrazole with a trifluoromethyl-β-diketone was shown to produce a 7-trifluoromethylpyrazolo[1,5-a]pyrimidine. nih.gov An intermediate diol was isolated in this reaction, confirming the stepwise nature of the condensation and subsequent dehydration. nih.gov

Pathway 2 (C4/NH₂ Cyclization): Alternatively, the exocyclic amino group and the C4 carbon of the pyrazole ring can act as the dinucleophilic centers. This reaction pathway typically leads to the formation of pyrazolo[3,4-b]pyridine derivatives. chim.itnih.gov For example, an acid-catalyzed reaction between a 5-aminopyrazole and an enaminone was reported to generate a pyrazolo[3,4-b]pyridine via a proposed enaminone intermediate that facilitates cyclization at the C4 position. nih.gov Multi-component reactions involving 5-aminopyrazoles, aldehydes, and a third component like a β-ketonitrile or a cyclic 1,3-dione are also powerful methods for constructing the pyrazolo[3,4-b]pyridine core. nih.gov

Other fused systems can also be accessed. The reaction of 5-aminopyrazoles with Vilsmeier reagents (e.g., from DMF/PBr₃) and subsequent treatment with sources of ammonia (B1221849) like hexamethyldisilazane (B44280) can produce pyrazolo[3,4-d]pyrimidines. mdpi.com Furthermore, reactions with aromatic aldehydes in strong acid can lead to pyrazolo[3,4-c]isoquinoline derivatives through a process analogous to the Pictet-Spengler condensation. researchgate.net In some cases, copper-catalyzed oxidative dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Derivatization and Structural Modification Strategies for 1 but 2 En 1 Yl 1h Pyrazol 3 Amine

Synthesis of Substituted 1-(But-2-en-1-yl)-1H-pyrazol-3-amine Derivatives

The synthesis of derivatives of this compound can be achieved through several strategic routes, primarily by constructing the pyrazole (B372694) ring from appropriately substituted precursors. A common and versatile method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. ias.ac.inmdpi.com

To obtain derivatives with substituents at the C4 and C5 positions of the pyrazole ring, one can start with (but-2-en-1-yl)hydrazine and react it with various β-ketonitriles. The reaction between a hydrazine and a β-ketonitrile is a well-established route to 3-aminopyrazoles. By varying the substituents on the β-ketonitrile precursor, a library of C4 and C5-substituted this compound derivatives can be generated.

For instance, the reaction of (but-2-en-1-yl)hydrazine with 2-cyano-3-oxobutanoic acid ethyl ester would yield ethyl 3-amino-1-(but-2-en-1-yl)-5-methyl-1H-pyrazole-4-carboxylate. The resulting ester and methyl groups can be further modified. This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and electron-withdrawing or electron-donating groups, onto the pyrazole core. acs.org

Another strategy involves the initial synthesis of a substituted 3-aminopyrazole (B16455), followed by N-alkylation with a but-2-en-1-yl halide (e.g., 1-bromo-but-2-ene). researchgate.net This method is particularly useful when the desired pyrazole precursor is commercially available or easily synthesized. The N-alkylation of pyrazoles can sometimes produce a mixture of N1 and N2 isomers, but reaction conditions can often be optimized to favor the desired N1-substituted product. d-nb.info

Table 1: Examples of Synthetic Precursors for Substituted Derivatives

| Precursor 1: Hydrazine | Precursor 2: β-Dicarbonyl/Ketonitrile | Resulting C4-Substituent | Resulting C5-Substituent |

|---|---|---|---|

| (But-2-en-1-yl)hydrazine | Malononitrile (B47326) | -H | -NH2 |

| (But-2-en-1-yl)hydrazine | Ethyl 2-cyanoacetoacetate | -COOEt | -CH3 |

| (But-2-en-1-yl)hydrazine | 2-(Phenylacetyl)malononitrile | -CN | -CH2Ph |

Modifications of the But-2-en-1-yl Side Chain

The but-2-en-1-yl side chain offers a reactive site for various chemical transformations, particularly at the carbon-carbon double bond.

Hydrogenation: The double bond in the butenyl side chain can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net This transformation converts the but-2-en-1-yl group into a butyl group, yielding 1-butyl-1H-pyrazol-3-amine. This modification increases the conformational flexibility of the side chain and removes the reactivity associated with the alkene.

Epoxidation: The olefinic bond can be converted into an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This reaction would produce 1-((2-methyloxiran-2-yl)methyl)-1H-pyrazol-3-amine. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities at the C2' and C3' positions of the side chain.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond can also be performed. This would lead to the formation of a dihalogenated side chain, specifically 1-(2,3-dihalobutan-1-yl)-1H-pyrazol-3-amine. These reactions proceed via a halonium ion intermediate and typically result in anti-addition of the two halogen atoms. mdpi.com Such dihalides can undergo further reactions, like elimination, to form other unsaturated derivatives.

Table 3: Reactions on the But-2-en-1-yl Side Chain

| Reaction Type | Reagent(s) | Side Chain Modification | Product Name |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | But-2-en-1-yl → Butyl | 1-Butyl-1H-pyrazol-3-amine |

| Epoxidation | m-CPBA | But-2-en-1-yl → (2-Methyloxiran-2-yl)methyl | 1-((2-Methyloxiran-2-yl)methyl)-1H-pyrazol-3-amine |

The properties of the molecule can be systematically tuned by altering the length and degree of saturation of the N1-substituent. As discussed, saturation can be achieved via hydrogenation. The synthesis of analogues with different chain lengths is readily accomplished by employing different alkylating or alkenylating agents during the N-alkylation step of a pre-formed 3-aminopyrazole, or by using different hydrazine precursors in a de novo ring synthesis.

Structure-Reactivity Relationship (SRR) Studies in this compound Derivatives

Structure-reactivity relationship (SRR) studies investigate how changes in a molecule's structure affect its chemical reactivity. For this compound and its derivatives, SRR can be explored by analyzing the electronic and steric consequences of the modifications described in the preceding sections.

Effect of Pyrazole Ring Substituents: The reactivity of the pyrazole ring and the exocyclic amino group is highly dependent on the nature of the substituents at the C4 and C5 positions.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like -NO₂ or -COOEt at the C4 position decreases the electron density of the pyrazole ring. This deactivation makes the ring less susceptible to further electrophilic attack and also reduces the basicity and nucleophilicity of the C3-amino group. Conversely, electron-donating groups (EDGs) at these positions would increase the electron density, enhancing the ring's reactivity towards electrophiles and increasing the basicity of the amino group.

Steric Effects: Bulky substituents at the C5 position can sterically hinder the approach of reagents to the N1 nitrogen or the C3-amino group, potentially influencing reaction rates and regioselectivity in certain transformations.

Effect of Side Chain Modifications: The structure of the N1 side chain can also modulate reactivity.

Saturation: The hydrogenation of the butenyl side chain to a butyl chain removes the π-system. This eliminates the possibility of reactions involving the double bond and may subtly influence the electronic nature of the pyrazole ring through inductive effects. The increased conformational flexibility of the saturated chain could also impact intermolecular interactions. researchgate.net

Functionalization: Introducing polar functional groups onto the side chain, for instance, through epoxidation followed by ring-opening, can significantly alter the molecule's solubility and its ability to participate in hydrogen bonding. This can affect reaction kinetics, particularly in polar or protic solvents.

By systematically synthesizing derivatives and quantitatively assessing changes in properties—such as pKa values, reaction rates for benchmark reactions (e.g., N-acylation), or susceptibility to oxidation—a comprehensive SRR profile can be established. This provides a deeper understanding of how electronic and steric factors govern the chemical behavior of this class of pyrazole derivatives.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: A proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. For 1-(But-2-en-1-yl)-1H-pyrazol-3-amine, characteristic signals would be expected for the pyrazole (B372694) ring protons, the butenyl side chain protons, and the amine protons. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are critical for assignment. For instance, the protons on the pyrazole ring (H4 and H5) would appear as distinct doublets, while the olefinic protons of the butenyl group would resonate further downfield than the aliphatic protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The pyrazole ring carbons would have characteristic chemical shifts, with the carbon atom bonded to the amino group (C3) appearing at a different shift compared to the other ring carbons (C4 and C5). mdpi.com The four distinct carbons of the butenyl substituent would also be identifiable.

Hypothetical ¹H and ¹³C NMR Data Table This table illustrates the expected chemical shift ranges for the compound based on known data for similar structures. Actual experimental values are required for confirmation.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole C3-NH₂ | - | ~150-160 |

| Pyrazole H4 | ~5.5-6.0 (d) | ~95-105 |

| Pyrazole H5 | ~7.2-7.6 (d) | ~130-140 |

| N1-CH₂ | ~4.5-4.8 (d) | ~48-55 |

| CH₂-CH= | ~5.5-5.9 (m) | ~125-135 |

| =CH-CH₃ | ~5.5-5.9 (m) | ~125-135 |

| CH₃ | ~1.6-1.8 (d) | ~15-20 |

| NH₂ | ~4.0-5.5 (br s) | - |

Note: (d) = doublet, (m) = multiplet, (br s) = broad singlet. Chemical shifts are highly dependent on the solvent used.

To unambiguously assign the proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships, for example, confirming the connectivity between the CH₂ and CH protons within the butenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For example, it would show correlations between the N1-CH₂ protons and the C5 and C3a carbons of the pyrazole ring, confirming the point of attachment of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₁₁N₃).

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve characteristic losses. The pyrazole ring itself is relatively stable, but fragmentation patterns often involve the loss of HCN or N₂ from the ring. nist.gov The butenyl side chain could undergo cleavage, leading to fragments corresponding to the loss of C₄H₇.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

For this compound, the IR spectrum would be expected to show:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). orgchemboulder.comlibretexts.org

C-H Stretching: Bands above 3000 cm⁻¹ for the sp² C-H bonds (aromatic and vinyl) and below 3000 cm⁻¹ for the sp³ C-H bonds (aliphatic).

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the pyrazole ring and the butenyl group.

N-H Bending: A characteristic bending vibration for the primary amine group, typically found around 1600-1650 cm⁻¹. orgchemboulder.com

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| C(sp²)-H Stretch | 3010 - 3100 |

| C(sp³)-H Stretch | 2850 - 2960 |

| C=C Stretch (alkene) | 1640 - 1680 |

| N-H Bend (scissoring) | 1580 - 1650 |

| C=N / C=C Stretch (pyrazole ring) | 1500 - 1600 |

Advanced Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of pyrazole derivatives. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure good peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both purity assessment and identification.

Computational Chemistry and Theoretical Characterization of 1 but 2 En 1 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No specific studies utilizing DFT or Ab Initio methods for 1-(But-2-en-1-yl)-1H-pyrazol-3-amine were found.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound is not available in the reviewed literature.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, and the resulting energy gap for this compound have not been reported.

There are no available theoretical predictions for the NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, or UV-Vis absorption maxima for this compound.

Reaction Mechanism Prediction and Transition State Analysis

No computational studies on the reaction mechanisms involving this compound, including transition state geometries and activation energies, were identified.

Molecular Dynamics Simulations and Intermolecular Interactions

A search for molecular dynamics simulation data to analyze the intermolecular interactions and dynamic behavior of this compound yielded no results.

Non-Linear Optical (NLO) Property Predictions from Theoretical Models

Theoretical predictions concerning the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound are not present in the current body of scientific literature.

Topological Analysis of Electron Density (e.g., AIM, Hirshfeld Surface Analysis)

A comprehensive topological analysis of the electron density for the specific compound this compound is not available in the public domain based on a thorough search of scientific literature. Computational studies employing techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), and Hirshfeld surface analysis provide profound insights into the chemical bonding, intermolecular interactions, and electronic characteristics of a molecule. While data for the target compound is unavailable, this section will outline the principles of these analyses and present illustrative data from related pyrazole (B372694) structures to demonstrate the expected findings.

The topological analysis of electron density, a method pioneered by Richard Bader, partitions a molecule into atomic basins, allowing for the quantitative characterization of chemical bonds and non-covalent interactions. gla.ac.uknih.gov This is achieved by analyzing the critical points of the electron density, ρ(r), where the gradient of the density is zero. gla.ac.uk

Atoms in Molecules (AIM) Analysis

The AIM theory defines chemical bonds and atomic interactions based on the properties of the electron density at bond critical points (BCPs). Key parameters evaluated at a BCP include:

Electron Density (ρ(r)) : Indicates the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : A positive value suggests a closed-shell interaction (e.g., ionic bonds, van der Waals forces, hydrogen bonds), while a negative value indicates a shared-shell interaction (covalent bond). nih.gov

Total Electron Energy Density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions.

For a molecule like this compound, an AIM analysis would be expected to characterize the covalent bonds within the pyrazole ring, the butenyl substituent, and the amine group. It would also quantify any intramolecular hydrogen bonds. An illustrative data table for the types of interactions one might expect to find is presented below, based on general knowledge of similar molecular systems.

Illustrative AIM Data for Intramolecular Interactions

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| N-H···N | 0.02-0.04 | > 0 | ≈ 0 | Intramolecular Hydrogen Bond |

| C-H···N | 0.01-0.03 | > 0 | > 0 | Weak Hydrogen Bond |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule. Several properties are mapped onto this surface to highlight different types of intermolecular contacts:

dnorm (Normalized Contact Distance) : This property is mapped onto the Hirshfeld surface, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. nih.gov

Shape Index : Helps to identify π-π stacking interactions, which appear as adjacent red and blue triangles. nih.gov

2D Fingerprint Plots : These plots provide a quantitative summary of the different types of intermolecular contacts, decomposing the Hirshfeld surface into contributions from various atom pairs (e.g., H···H, C···H, N···H). nih.govresearchgate.net

Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 40-55% |

| C···H/H···C | 15-25% |

| N···H/H···N | 10-20% |

| O···H/H···O | 5-15% (if applicable) |

| C···C | < 5% |

Potential Applications As Chemical Building Blocks and Functional Entities

Role as Intermediates in the Synthesis of Complex Organic Molecules

The aminopyrazole moiety is a well-established and highly versatile synthon in organic chemistry. The presence of a primary amino group and the adjacent ring nitrogen atoms in 1-(But-2-en-1-yl)-1H-pyrazol-3-amine allows for a variety of chemical transformations. 5-aminopyrazoles are extensively used as precursors in the design and synthesis of fused pyrazoloazines, which are of great interest due to their structural similarity to purine (B94841) bases found in DNA and RNA. researchgate.net

The amino group can act as a nucleophile, enabling reactions such as acylation, alkylation, and condensation. For instance, condensation reactions with β-dicarbonyl compounds are a common method for constructing fused heterocyclic systems like pyrazolopyrimidines. beilstein-journals.org The reaction of 5-aminopyrazoles with various bielectrophilic reagents can lead to a diverse array of fused heterocyclic systems. researchgate.net

Furthermore, the butenyl group, with its carbon-carbon double bond, offers another site for chemical modification. It can undergo reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation), oxidation, and metathesis. This dual reactivity of the aminopyrazole core and the butenyl side chain makes this compound a highly adaptable intermediate for creating complex molecular architectures. A two-step approach to heterocycle-substituted aminopyrazoles from heterocyclic acetonitriles has been reported, highlighting the utility of aminopyrazoles as building blocks for even more complex, fully substituted pyrazoles. nih.gov

Applications in Catalysis and Ligand Design for Metal Complexes

The pyrazole (B372694) ring is a prominent structural motif in coordination chemistry, where it can act as a ligand for a wide range of metal ions. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring of this compound can coordinate to a metal center, forming stable metal complexes. The design of pyrazole-based ligands is a subject of considerable interest, as the resulting metal complexes can exhibit tunable electronic and steric properties. researchgate.net

The amino group at the 3-position can also participate in metal coordination, potentially leading to bidentate or even tridentate ligands if the butenyl chain is functionalized appropriately. The versatility of pyrazole-based ligands allows for the formation of coordination complexes with varied geometries and nuclearities. researchgate.net

These metal complexes have potential applications in catalysis. For example, copper(II) complexes with pyrazole-based ligands have been shown to exhibit excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.netbohrium.commdpi.com The catalytic activity of such complexes can be influenced by the nature of the ligand, the metal salt used, and the solvent, indicating that the properties of a catalyst based on this compound could be fine-tuned. research-nexus.netbohrium.comarabjchem.org The use of pyrazoles as ligands has also been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org

Integration into Agrochemical Research and Development

The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercial pesticides, herbicides, and fungicides containing this heterocyclic ring. nih.govmdpi.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, making them a fertile ground for the discovery of new crop protection agents. researchgate.netresearchgate.net

This compound possesses several structural features that are desirable in the design of novel agrochemicals. The pyrazole ring itself is a key pharmacophore in many successful products. nih.gov The amino group provides a convenient handle for introducing further structural diversity, which is a common strategy in the optimization of lead compounds in agrochemical research. The butenyl side chain can also be modified to influence the compound's physical properties, such as lipophilicity, which in turn can affect its uptake and translocation in plants or pests.

Conceptually, this compound can serve as a template for the design of new pesticides and herbicides. For example, pyrazole amide derivatives have been designed and synthesized as potential transketolase inhibitors, a promising target for new herbicides. acs.org The amino group of this compound could be acylated with a variety of carboxylic acids to generate a library of pyrazole amides for screening.

Similarly, in the field of herbicide research, pyrazole derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for weed control. nih.govrsc.org The core structure of this compound could be elaborated upon to create novel HPPD inhibitors. The versatility of the pyrazole scaffold allows for extensive structural modifications to optimize biological activity and crop safety. nih.gov

Development of Advanced Materials and Functional Molecules

The unique chemical and physical properties of pyrazole derivatives also make them attractive for applications in materials science. royal-chem.com They have been incorporated into a variety of functional materials, including polymers and dyes.

The butenyl group in this compound is a key feature for its potential use in polymer chemistry. The carbon-carbon double bond can participate in polymerization reactions, allowing the compound to be incorporated as a monomer into a polymer chain. The polymerization of vinylpyrazoles has been demonstrated, and the reactivity is dependent on the substituents on the vinyl group. nih.gov

The resulting polymers would have pyrazole moieties as pendant groups, which could impart specific properties to the material, such as thermal stability, metal-coordinating ability, or specific optical properties. Polypyrazoles are known for their excellent film-forming properties and high thermal stability. nih.gov Furthermore, pyrazole-based microporous organic polymers have been synthesized and shown to have applications in gas capture and catalysis. researchgate.netacs.orgacs.org The presence of the amino group on the pyrazole ring could also be used to cross-link polymer chains or to functionalize the polymer after its formation.

Use in Dyes, Fluorescent Probes, or Optical Materials

There is no information available in the public domain or scientific databases detailing the synthesis or application of dyes, fluorescent probes, or optical materials derived from this compound.

Supramolecular Chemistry and Host-Guest Systems

No studies have been found that describe the incorporation or use of this compound in the field of supramolecular chemistry or in the development of host-guest systems.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways for 1-(But-2-en-1-yl)-1H-pyrazol-3-amine

While traditional methods for pyrazole (B372694) synthesis are well-established, future research should focus on developing unconventional and more efficient pathways to this compound. nih.govresearchgate.net These could include:

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, improved reaction control, and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its efficient and reproducible production.

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis or electrosynthesis could provide milder and more selective reaction conditions. researchgate.net These methods could enable novel bond formations and functional group manipulations that are not accessible through traditional thermal methods.

Biocatalysis: Employing enzymes for the synthesis of pyrazole derivatives is a promising green chemistry approach. nih.gov Research could focus on identifying or engineering enzymes that can catalyze the key steps in the formation of this compound, leading to highly stereoselective and environmentally friendly processes.

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the target molecule in a single step from simple starting materials would be highly atom-economical and efficient. researchgate.net This approach would minimize waste and purification steps, aligning with the principles of green chemistry. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced control, scalability, safety | Reactor design, optimization of reaction parameters |

| Photocatalysis/Electrosynthesis | Mild conditions, high selectivity | Catalyst development, mechanistic studies |

| Biocatalysis | High stereoselectivity, green process | Enzyme screening and engineering |

| Multicomponent Reactions | Atom economy, efficiency, reduced waste | Design of novel reaction cascades |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the butenyl substituent and the free amino group, offer a rich playground for exploring novel reactivity. Future research could investigate:

Intramolecular Cyclizations: The proximity of the butenyl double bond to the pyrazole ring and the amino group could facilitate novel intramolecular cyclization reactions. These could be triggered by various catalysts (e.g., transition metals, acids) to generate complex fused heterocyclic systems.

Metathesis Reactions: The butenyl group is a prime candidate for olefin metathesis reactions. This could be exploited for the synthesis of dimeric structures or for the introduction of new functional groups.

Directed C-H Activation: The pyrazole ring can direct the activation of C-H bonds on the butenyl chain or on the pyrazole ring itself. This would allow for the late-stage functionalization of the molecule, providing access to a wide range of derivatives.

Transformations of the Amino Group: The 3-amino group is a versatile handle for further derivatization. nih.gov Research could explore its use in the synthesis of novel fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are known to have interesting biological activities. mdpi.com

Integration of Advanced Characterization and Analytical Methodologies

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives will require the application of advanced analytical techniques. researchgate.netuobaghdad.edu.iq Future work should focus on:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR will be crucial for the unambiguous structural elucidation of new compounds derived from the target molecule. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive information on the three-dimensional structure of the molecule and its derivatives, which is essential for understanding their reactivity and biological activity. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be indispensable for confirming the elemental composition of newly synthesized compounds. rsc.org Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns and gain insights into the molecule's structure.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com These computational studies can complement experimental findings and guide the design of new experiments. eurasianjournals.com

| Analytical Technique | Information Gained | Research Application |

| Advanced NMR | Connectivity, stereochemistry | Structural elucidation of reaction products |

| X-ray Crystallography | 3D structure, bond lengths/angles | Conformation analysis, understanding intermolecular interactions |

| Mass Spectrometry | Molecular weight, elemental composition | Confirmation of product identity, reaction monitoring |

| Computational Chemistry | Electronic structure, reactivity prediction | Mechanistic studies, design of new derivatives |

Application of Machine Learning and AI in Predictive Modeling of Pyrazole Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these technologies can be applied to:

Predictive Reaction Modeling: ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions involving the target molecule. nih.govrsc.org This can help in optimizing reaction conditions and identifying promising synthetic routes. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. benthamdirect.comnih.gov This can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds. benthamdirect.comnih.gov

De Novo Molecular Design: AI-powered generative models can be used to design novel pyrazole derivatives with desired properties. These models can explore a vast chemical space and propose new structures that are likely to be active.

Development of Sustainable and Green Chemical Processes for Industrial Relevance

For any new compound to have a real-world impact, its synthesis must be scalable and environmentally friendly. Future research should therefore focus on developing sustainable processes for the production of this compound. researchgate.netbenthamdirect.com This includes:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net

Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thus reducing waste and cost. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netbenthamdirect.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries in synthetic chemistry, materials science, and medicinal chemistry.

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(But-2-en-1-yl)-1H-pyrazol-3-amine?

A1. Two primary methods are documented:

- Copper-catalyzed coupling : Reacting 3-(4-iodo-pyrazol-1-yl) derivatives with allylamines in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) at 35°C for 48 hours. This method yields ~17.9% product, with purification via gradient chromatography (EtOAc/hexane) .

- Hydrazinium salt condensation : Substituted propannitriles are treated with hydrazinium salts in methanol, forming the pyrazole core. This method is robust for introducing aryl/heteroaryl substituents .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of this compound?

A2. Key factors include:

- Catalyst selection : CuBr outperforms other copper salts in cross-coupling reactions due to its stability in polar aprotic solvents like DMSO .

- Solvent/base systems : DMSO with Cs₂CO₃ enhances nucleophilicity of the amine, critical for SN2 pathways.

- Temperature control : Prolonged heating (e.g., 35°C for 48 hours) minimizes side reactions like isomerization of the but-2-en-1-yl group .

Basic Structural Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

A3.

- ¹H/¹³C NMR : Key signals include δ ~6.8–7.2 ppm (pyrazole C-H) and δ ~4.5–5.5 ppm (allylic protons). Amine protons appear as broad singlets at δ ~3.5 ppm .

- IR spectroscopy : N-H stretches (3298 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) confirm the amine and alkene groups .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or regiochemistry?

A4. SHELX-based refinement (e.g., SHELXL/SHELXS) is preferred for small-molecule crystallography. For example, single crystals grown via slow evaporation in methanol/water mixtures provide high-resolution data. The but-2-en-1-yl group’s geometry (e.g., cis vs. trans) can be unambiguously determined using Olex2 or Mercury software .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for screening this compound’s bioactivity?

A5.

- Antibacterial : Agar dilution assays against S. aureus and E. coli (MIC values ≤25 µg/mL) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits (IC₅₀ reported at 10–50 µM for related pyrazoles) .

Advanced Pharmacological Studies

Q. Q6. How can in vivo models elucidate the compound’s mechanism of action?

A6.

- Murine inflammation models : Administer 10–50 mg/kg doses intraperitoneally and measure cytokine levels (IL-1β, TNF-α) via ELISA .

- Metabolic stability : Liver microsome assays (e.g., human/rat CYP450 isoforms) assess oxidative degradation pathways .

Computational Modeling

Q. Q7. What computational methods predict this compound’s reactivity or binding affinity?

A7.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (amine vs. imine forms) and electron distribution .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like NLRP3 inflammasome (docking scores ≤−7.0 kcal/mol suggest strong binding) .

Structure-Activity Relationship (SAR) Studies

Q. Q8. How does the but-2-en-1-yl substituent influence bioactivity compared to other groups?

A8.

- Allyl vs. alkyl chains : The but-2-en-1-yl group enhances lipophilicity (logP ~2.5), improving membrane permeability vs. saturated analogs (logP ~1.8) .

- Substituent position : Pyrazole-N1 substitution (vs. C3/C5) reduces steric hindrance, favoring target engagement .

Purity and Analytical Challenges

Q. Q9. What chromatographic methods ensure high purity (>95%) of this compound?

A9.

- Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- TLC monitoring : Silica gel GF254, chloroform/methanol (9:1), Rf ~0.5 .

Addressing Data Contradictions

Q. Q10. How to resolve discrepancies in reported biological activities or synthetic yields?

A10.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.